2-{[(2E)-3-Nitroprop-2-EN-1-YL]oxy}oxane
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Overview
Description
2-{[(2E)-3-Nitroprop-2-EN-1-YL]oxy}oxane is an organic compound with the molecular formula C8H13NO4. It is characterized by the presence of a nitro group and an oxane ring, making it a compound of interest in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2E)-3-Nitroprop-2-EN-1-YL]oxy}oxane typically involves the reaction of 3-nitroprop-2-en-1-ol with oxane under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-{[(2E)-3-Nitroprop-2-EN-1-YL]oxy}oxane undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The oxane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives with additional oxygen functionalities.
Reduction: Amino derivatives.
Substitution: Substituted oxane derivatives.
Scientific Research Applications
2-{[(2E)-3-Nitroprop-2-EN-1-YL]oxy}oxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-{[(2E)-3-Nitroprop-2-EN-1-YL]oxy}oxane involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound can interact with enzymes and proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[(2-Methyl-3-nitroprop-2-en-1-yl)oxy]oxane: Similar structure with a methyl group instead of a hydrogen atom.
Tetrahydropyran: Lacks the nitro group but has a similar oxane ring structure.
Uniqueness
2-{[(2E)-3-Nitroprop-2-EN-1-YL]oxy}oxane is unique due to the presence of both the nitro group and the oxane ring, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[(E)-3-nitroprop-2-enoxy]oxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c10-9(11)5-3-7-13-8-4-1-2-6-12-8/h3,5,8H,1-2,4,6-7H2/b5-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBWTXBIWRFLCB-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCC=C[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCOC(C1)OC/C=C/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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